

# Nitroso-prodenafil: A Technical Guide to its Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Nitroso-prodenafil |           |
| Cat. No.:            | B12751203          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on **Nitroso-prodenafil**. It is intended for research and informational purposes only and does not constitute medical advice. **Nitroso-prodenafil** is an unapproved substance, and its safety and efficacy have not been established by regulatory agencies.

## **Executive Summary**

Nitroso-prodenafil is a synthetic compound identified as a prodrug of aildenafil, a sildenafil analogue. It has been detected as an undeclared adulterant in herbal dietary supplements marketed for sexual enhancement. The toxicology and safety profile of Nitroso-prodenafil has not been formally investigated through controlled, non-clinical, or clinical studies. However, its chemical structure raises significant safety concerns. The presence of a nitroso moiety suggests a potential for carcinogenic and genotoxic effects. Furthermore, as a dual-function compound exhibiting both phosphodiesterase type 5 (PDE-5) inhibition and potential nitric oxide (NO) donation, there is a high risk of severe cardiovascular adverse effects, including life-threatening hypotension. This technical guide synthesizes the available information on Nitroso-prodenafil and its parent compound, aildenafil, to provide a comprehensive overview of its potential toxicological and safety risks.

#### **Chemical Identity**

Compound Name: Nitroso-prodenafil



- Chemical Class: Sildenafil analogue; Nitrosamine
- Prodrug of: Aildenafil

#### **Known and Potential Toxicology**

There is a significant lack of formal toxicological data for **Nitroso-prodenafil**. The primary concerns are derived from its chemical structure and the known effects of related compounds.

#### **Cardiovascular Toxicity**

**Nitroso-prodenafil** is a combination of aildenafil, a PDE-5 inhibitor, and a nitrosamine group that can act as a nitric oxide (NO) donor.[1][2] This dual mechanism of action presents a significant risk of synergistic vasodilation, which can lead to a precipitous and potentially fatal drop in blood pressure.[2][3][4][5] The co-administration of PDE-5 inhibitors with organic nitrates is contraindicated for this reason.[4][6] One analysis of a capsule containing **Nitroso-prodenafil** found it contained the equivalent of 84 mg of aildenafil and 5.1 mg of nitrogen monoxide.[2][3]

#### **Carcinogenicity and Genotoxicity**

Nitrosamines are a class of compounds that are known to be carcinogenic.[2][3][4][5][7] The presence of the nitroso group in **Nitroso-prodenafil** raises a strong concern for its potential carcinogenicity.[3][7] Standard in vitro genotoxicity tests, such as the Ames test and mammalian cell micronucleus test, would be necessary to evaluate this risk.

#### **Other Potential Toxicities**

As a sildenafil analogue, **Nitroso-prodenafil** may share a similar side-effect profile with other PDE-5 inhibitors. These can include headache, flushing, dyspepsia, and visual disturbances.[8] Liver toxicity has been reported in rare cases with sildenafil use.[8]

#### Aildenafil Safety and Pharmacokinetics

While no formal studies on **Nitroso-prodenafil** are available, a multicenter, randomized, double-blind, placebo-controlled crossover trial on its parent compound, aildenafil, in Chinese men with erectile dysfunction provides some insight into the potential effects.



Aildenafil Clinical Trial Data

| Parameter                                   | Aildenafil (60 mg)               | Placebo      |
|---------------------------------------------|----------------------------------|--------------|
| Adverse Events                              |                                  |              |
| Total Events                                | 24 (in 14 patients)              | 1            |
| Treatment-Emergent AEs                      | 19 (in 10 patients)              | Not reported |
| Flushing Sensation                          | 8.33%                            | Not reported |
| Nasal Congestion                            | 5.00%                            | Not reported |
| Headache                                    | 3.33%                            | Not reported |
| Pharmacokinetics                            |                                  |              |
| Time to Maximum Plasma Concentration (Tmax) | ~60 minutes                      | N/A          |
| Biological Half-life (t1/2)                 | 4 hours                          | N/A          |
| Metabolism                                  | Primarily by CYP3A4 in the liver | N/A          |

Data sourced from a clinical trial in Chinese men with erectile dysfunction.[9]

## Signaling Pathways and Experimental Workflows Proposed Dual Mechanism of Action

The diagram below illustrates the proposed dual mechanism of action of **Nitroso-prodenafil**, leading to enhanced vasodilation.

Caption: Proposed dual mechanism of Nitroso-prodenafil.

#### Generalized Workflow for Detection in Supplements

The following diagram outlines a typical experimental workflow for the identification of undeclared synthetic compounds like **Nitroso-prodenafil** in dietary supplements.

Caption: Workflow for detecting undeclared compounds.



#### **Experimental Protocols**

As no formal toxicological studies have been published for **Nitroso-prodenafil**, this section outlines the general methodologies that would be employed to assess the safety of a new chemical entity, along with the analytical methods used for its detection.

# General Toxicological Assessment Protocols (Hypothetical)

- Acute Oral Toxicity (e.g., OECD TG 423): A study to determine the short-term toxicity of a single oral dose. This would typically involve administering the substance to rodents at various dose levels and observing for mortality and clinical signs of toxicity over a 14-day period to determine the LD50.
- Bacterial Reverse Mutation Test (Ames Test; e.g., OECD TG 471): An in vitro assay to assess the mutagenic potential of the compound using various strains of Salmonella typhimurium and Escherichia coli.
- In Vitro Mammalian Cell Micronucleus Test (e.g., OECD TG 487): An in vitro test to detect genotoxic damage in mammalian cells by looking for the presence of micronuclei, which contain chromosome fragments or whole chromosomes left behind during cell division.
- Repeat-Dose Toxicity Study (e.g., 28-day or 90-day oral toxicity study in rodents; OECD TGS 407 & 408): These studies involve daily administration of the substance to animals for a specified period to evaluate the effects on various organs and systems and to determine a No-Observed-Adverse-Effect Level (NOAEL).

#### **Analytical Methods for Detection**

The identification of **Nitroso-prodenafil** in adulterated supplements has been achieved using a combination of advanced analytical techniques:

Liquid Chromatography with Diode Array Detection and Mass Spectrometry (LC-DAD-MS):
 Used for the separation, detection, and preliminary identification of the compound in complex matrices.



- Tandem Mass Spectrometry (MS-MS) and High-Resolution Mass Spectrometry (HRMS):
   Provide fragmentation patterns and accurate mass measurements, which are crucial for confirming the molecular formula and structure of the unknown compound.[2][3]
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[2]
  [3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic structure of the molecule, which is essential for unambiguous structure elucidation.
   [2]

#### **Conclusion and Recommendations**

**Nitroso-prodenafil** is an unapproved and potentially dangerous compound that has been found in illicit dietary supplements. Its dual mechanism of action as a PDE-5 inhibitor and a potential NO donor poses a significant risk of severe cardiovascular events. Furthermore, its classification as a nitrosamine raises serious concerns about its carcinogenic potential.

For researchers and drug development professionals, the case of **Nitroso-prodenafil** highlights the importance of robust analytical surveillance of dietary supplements and the potential for clandestine synthesis of novel, unapproved active pharmaceutical ingredients. Further research into the toxicology of sildenafil analogues and NO-donating drugs is warranted to better understand the risks associated with such compounds. Given the significant safety concerns, any product suspected of containing **Nitroso-prodenafil** should be handled with extreme caution and reported to the relevant regulatory authorities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rivm.nl [rivm.nl]
- 2. The identification of a nitrosated prodrug of the PDE-5 inhibitor aildenafil in a dietary supplement: a Viagra with a pop PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sildenafil: clinical toxicology profile PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Nutraceuticals: Therapy Support and Formulation Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. Efficacy and safety of aildenafil citrate in Chinese men with erectile dysfunction: a multicenter, randomized, double-blind, placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nitroso-prodenafil: A Technical Guide to its Toxicological and Safety Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12751203#nitroso-prodenafil-toxicology-and-safety-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.